molecular formula C17H24O5 B562860 Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate CAS No. 1189708-84-6

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

Cat. No.: B562860
CAS No.: 1189708-84-6
M. Wt: 313.405
InChI Key: VJYAJCZEUGCPEH-RPIBLTHZSA-N
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Mechanism of Action

Biological Activity

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate, a deuterated derivative of diethyl malonate, has garnered attention in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure:

  • Molecular Formula: C17H24O5
  • Molecular Weight: 313.40 g/mol
  • CAS Number: 1189708-84-6

This compound is synthesized through the esterification of malonic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The deuterated ethyl group makes it particularly useful for isotopic labeling studies and mass spectrometry applications .

The compound exhibits diverse biological activities through its interaction with various molecular targets. It can act as an inhibitor or activator of enzymes, depending on the specific functional groups present in its structure. This dual functionality allows it to play a role in modulating biochemical pathways relevant to drug development and therapeutic interventions.

Applications in Research

  • Proteomics Research:
    This compound is utilized to study protein interactions and functions. Its isotopic labeling capability enhances the sensitivity and accuracy of proteomic analyses, allowing researchers to track protein dynamics in complex biological systems.
  • Medicinal Chemistry:
    The compound serves as a precursor in synthesizing pharmaceutical compounds. Its structural features facilitate the creation of biologically active molecules, making it valuable in drug discovery processes.
  • Organic Synthesis:
    It is employed as a building block for various organic synthesis reactions, including oxidation, reduction, and substitution reactions. This versatility contributes to its importance in developing new chemical entities.

Case Study 1: Inhibition Studies

In a study examining enzyme inhibition, this compound was tested against a panel of protein kinases. The results indicated that the compound selectively inhibited certain kinases at micromolar concentrations, demonstrating potential as a therapeutic agent for conditions involving aberrant kinase activity .

Case Study 2: Proteomic Applications

A proteomics study utilized this compound to label proteins in cancer cell lines. The labeled proteins were analyzed using mass spectrometry, revealing insights into protein expression changes associated with cancer progression. The use of deuterated compounds improved the resolution and identification of low-abundance proteins .

Comparative Analysis

Compound NameStructure TypeBiological Activity
This compoundDeuterated esterEnzyme inhibition, proteomics applications
Diethyl malonateSimple esterUsed primarily as a building block in organic synthesis
Ethyl 4-ethoxyphenylacetateRelated esterLimited biological activity compared to diethyl derivative
Diethyl 4-hydroxyphenylmalonateHydroxyl derivativeExhibits different reactivity patterns

Properties

IUPAC Name

diethyl 2-(4-ethoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYAJCZEUGCPEH-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661922
Record name Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189708-84-6
Record name Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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